molecular formula C7H7FO3S B2567006 3-(Hydroxymethyl)benzene-1-sulfonyl fluoride CAS No. 96892-89-6

3-(Hydroxymethyl)benzene-1-sulfonyl fluoride

Cat. No.: B2567006
CAS No.: 96892-89-6
M. Wt: 190.19
InChI Key: IFZQUNIVKIALDN-UHFFFAOYSA-N
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Description

3-(Hydroxymethyl)benzene-1-sulfonyl fluoride is an organic compound with the chemical formula C7H7FO3SThis compound is a useful reagent in organic synthesis, as it can act as a source of the sulfonyl fluoride functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Hydroxymethyl)benzene-1-sulfonyl fluoride can be achieved through a one-pot process that involves the transformation of sulfonates or sulfonic acids to sulfonyl fluorides. This method features mild reaction conditions using readily available and easy-to-operate reagents .

Industrial Production Methods: In industrial settings, the production of sulfonyl fluorides often involves the chlorine–fluorine exchange of arenesulfonyl chloride in the presence of aqueous potassium fluoride or potassium bifluoride. This process can be enhanced with phase transfer catalysts such as 18-crown-6-ether in acetonitrile .

Chemical Reactions Analysis

Types of Reactions: 3-(Hydroxymethyl)benzene-1-sulfonyl fluoride undergoes various types of chemical reactions, including:

    Substitution Reactions: The sulfonyl fluoride group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines or alcohols under basic conditions.

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used for oxidation reactions.

Major Products:

    Substitution Reactions: Products include sulfonamides or sulfonate esters.

    Oxidation Reactions: Products include aldehydes or carboxylic acids.

Scientific Research Applications

3-(Hydroxymethyl)benzene-1-sulfonyl fluoride has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis to introduce the sulfonyl fluoride functional group.

    Biology: The compound is utilized in the study of enzyme inhibition, particularly serine protease inhibitors.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Hydroxymethyl)benzene-1-sulfonyl fluoride involves its ability to act as an electrophile. The sulfonyl fluoride group can react with nucleophilic amino acid residues in proteins, leading to the formation of covalent bonds. This property makes it a valuable tool in the development of enzyme inhibitors and covalent probes.

Comparison with Similar Compounds

    4-(Trifluoromethyl)benzene-1-sulfonyl chloride: This compound is similar in structure but contains a trifluoromethyl group instead of a hydroxymethyl group.

    Benzenesulfonyl fluoride: A simpler analog without the hydroxymethyl group.

Uniqueness: 3-(Hydroxymethyl)benzene-1-sulfonyl fluoride is unique due to the presence of both the hydroxymethyl and sulfonyl fluoride groups, which provide distinct reactivity and functionalization options in organic synthesis and biological applications.

Properties

IUPAC Name

3-(hydroxymethyl)benzenesulfonyl fluoride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7FO3S/c8-12(10,11)7-3-1-2-6(4-7)5-9/h1-4,9H,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFZQUNIVKIALDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)F)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7FO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

96892-89-6
Record name 3-(hydroxymethyl)benzene-1-sulfonyl fluoride
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